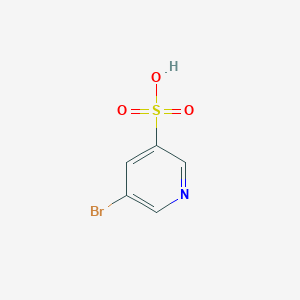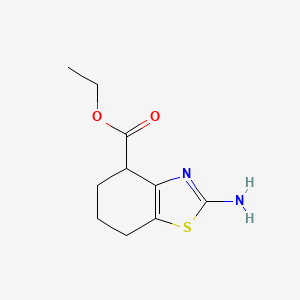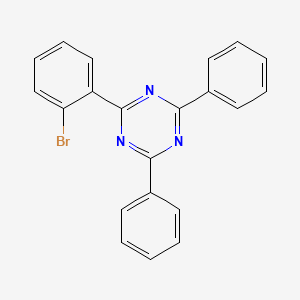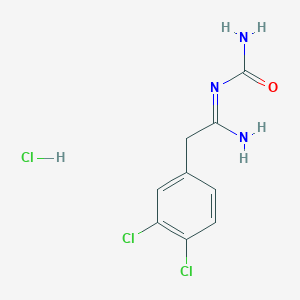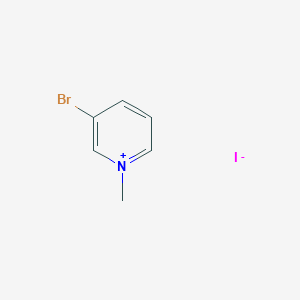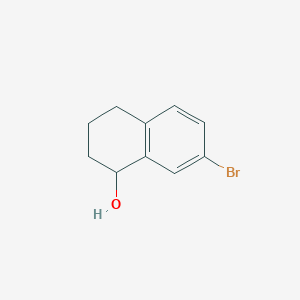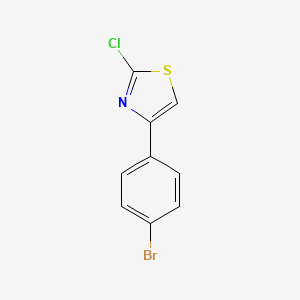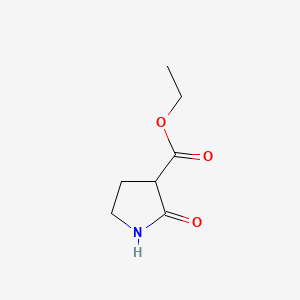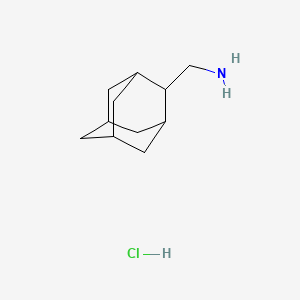
4-Methoxy-3-nitrobenzyl bromide
Descripción general
Descripción
4-Methoxy-3-nitrobenzyl bromide is a chemical compound that has been studied for various applications in organic synthesis and pharmaceutical research. It is a derivative of benzyl bromide with a methoxy group at the fourth position and a nitro group at the third position on the benzene ring. This compound serves as a key intermediate in the synthesis of various organic molecules and has been utilized in the preparation of oligoribonucleotides, antitumoral agents, and other nitrogen-containing compounds .
Synthesis Analysis
The synthesis of this compound has been explored in different contexts. For instance, it has been used as a starting material for the synthesis of oligoribonucleotides, where the 4-methoxybenzyl group acts as a protecting group for the 2'-hydroxyl group of adenosine . Another study focused on the synthesis of 4-nitrobenzyl bromide from 4-nitrotoluene using photosynthesis, which is an environmentally friendly process with high yield and purity . Additionally, the synthesis of 4-methoxybenzyl N-2-(dimethylamino)ethyl-N-nitrosocarbamate, a compound related to this compound, was reported, highlighting the versatility of the methoxybenzyl group in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been determined using various techniques such as X-ray crystallography and DFT calculations. For example, the crystal structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole, a derivative of this compound, was reported, providing insights into the geometric parameters and conformation of the molecule . Similarly, the crystal structure of the tetrafluoroborate salt of 4-methoxybenzyl N-2-(dimethylamino)ethyl-N-nitrosocarbamate was elucidated, revealing an unexpected pseudo-gauche conformation stabilized by a hydrogen bond .
Chemical Reactions Analysis
This compound participates in various chemical reactions due to its reactive bromide and nitro groups. It has been used in the preparation of benzyloxybenzaldehyde derivatives and benzofuran derivatives through reactions with different substituted benzaldehydes . The reactivity of the nitro group has also been exploited in the synthesis of antimicrobial agents, where the nitrobenzyl moiety plays a crucial role in the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been characterized using spectroscopic methods and chromatographic techniques. High-performance liquid chromatography-ultraviolet (HPLC-UV) assays have been developed to determine the stability and selectivity of related nitroaromatic compounds, such as 4-bromomethyl-3-nitrobenzoic acid, under various degradation conditions . Vibrational spectroscopy and computational methods have been employed to analyze the structural and vibrational characteristics of 4-Methoxy-N-(nitrobenzylidene)-aniline, providing information on the chemical reactivity and hydrogen bonding interactions of the molecule .
Aplicaciones Científicas De Investigación
1. Protein Reagents and Environmental Sensitivity
4-Methoxy-3-nitrobenzyl bromide has been studied for its use as an environmentally sensitive protein reagent. Its properties make it a valuable tool for examining enzyme-substrate interactions. This compound is particularly interesting because it offers an environmentally sensitive reagent that is not significantly affected by the pH of the solution and provides a protein reagent with different, yet overlapping, specificity compared to its derivatives (Horton, Kelly, & Koshland, 1965).
2. Electrosynthesis and Catalytic Activity
The compound has been used as a catalyst for the reduction of CO2 and as an initial substrate for the electrosynthesis of 4-nitrophenylacetic acid. Its role in the electrocarboxylation process and as a dual-role catalyst in the electrosynthesis of 4-nitrophenylacetate has been explored, showing its utility in environmental and synthetic chemistry applications (Mohammadzadeh et al., 2020).
Safety and Hazards
4-Methoxy-3-nitrobenzyl bromide causes severe skin burns and eye damage . It is recommended not to breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Mecanismo De Acción
Target of Action
The primary target of 4-Methoxy-3-nitrobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) attacks the carbon at the benzylic position. At the same time, the bromine atom is released, forming a bromide anion . This reaction is a concerted mechanism, meaning it occurs in a single step without any intermediates .
Biochemical Pathways
It is known that the compound can participate in reactions leading to the formation of benzyloxybenzaldehyde derivatives . These derivatives can be further reacted to form benzofuran derivatives , which are key structural subunits in many naturally occurring compounds with biological activities .
Pharmacokinetics
For instance, its predicted boiling point is approximately 353.7°C at 760 mmHg , suggesting that it is relatively stable under normal conditions. Its predicted density is approximately 1.6 g/cm³ , which may influence its distribution in the body.
Result of Action
The result of the action of this compound is the formation of new compounds through nucleophilic substitution at the benzylic position . This can lead to the creation of a variety of derivatives, including benzyloxybenzaldehydes and benzofurans , which have potential applications in biochemical research and the synthesis of biologically active compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the nature of the nucleophile and the solvent used . Additionally, the stability of the compound can be influenced by factors such as temperature and pH.
Análisis Bioquímico
Biochemical Properties
4-Methoxy-3-nitrobenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . This compound is known to react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds . These interactions can alter the structure and function of proteins, affecting their activity and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . This compound can also induce oxidative stress in cells, resulting in the activation of stress response pathways . Additionally, this compound can impact cell proliferation and apoptosis, depending on the concentration and exposure time .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions . This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . For example, it can inhibit proteases by reacting with the thiol groups in their active sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, this compound can modulate cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . These dosage effects are critical for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, resulting in the formation of adducts and potential toxicity . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and organelles . This compound can also be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in certain cellular compartments . The distribution of this compound within cells can influence its biological activity and effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNURTUGHOTMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468897 | |
| Record name | 4-Methoxy-3-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61010-34-2 | |
| Record name | 4-Methoxy-3-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



